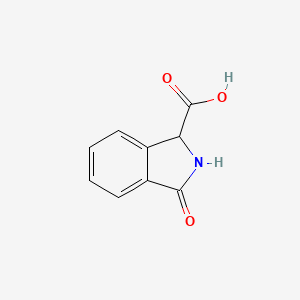

3-Oxoisoindoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroisoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-6-4-2-1-3-5(6)7(10-8)9(12)13/h1-4,7H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTFROOJKYYIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430750 | |

| Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20361-09-5 | |

| Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxoisoindoline 1 Carboxylic Acid and Its Derivatives

Foundational Synthetic Routes to the 3-Oxoisoindoline Core

The construction of the fundamental 3-oxoisoindoline structure can be achieved through various classical organic reactions, primarily involving condensation and cyclization strategies.

Condensation Reactions Utilizing 2-Formylbenzoic Acid Precursors

A prevalent and straightforward approach to the 3-oxoisoindoline core involves the condensation of 2-formylbenzoic acid with primary amines. This reaction typically proceeds under thermal conditions or with acid or base catalysis. The initial step is the formation of a Schiff base (imine) between the aldehyde group of 2-formylbenzoic acid and the amine. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid group, followed by dehydration, yields the desired isoindolinone ring system.

This method's operational simplicity and the ready availability of diverse primary amines make it a versatile route for generating a library of N-substituted isoindolinones. thieme-connect.com For instance, a catalyst-free, one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a 1,3-dione in ethanol (B145695) under dielectric heating has been developed for the synthesis of substituted isoindolinones. thieme-connect.com

Ring-Closing Strategies in Isoindolinone Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including isoindolinones. nih.govunl.edu This strategy typically involves the use of a ruthenium-based catalyst, such as Grubbs' catalyst, to facilitate the intramolecular cyclization of a diene precursor. researchgate.net The strategic placement of alkene functionalities on a suitable acyclic precursor allows for the formation of the five-membered lactam ring of the isoindolinone core. While effective, this method often requires the synthesis of specialized diene starting materials. researchgate.net

Other ring-closing strategies include palladium-catalyzed intramolecular cyclizations. For example, the cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can yield 3-acyl isoindolin-1-ones. organic-chemistry.org Additionally, metal-free tandem cyclization reactions of ester-functionalized aziridines promoted by a base like DBU and a carboxylic acid have been reported for the synthesis of 3-methyleneisoindolin-1-ones. organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a one-pot synthesis. nih.gov The Ugi four-component reaction (U-4CR) is a particularly prominent MCR for the synthesis of α-acylamino carboxamides and has been extensively adapted for the construction of 3-oxoisoindoline-1-carboxylic acid derivatives. wikipedia.orgtcichemicals.commdpi.com

Ugi Four-Component Reaction (U-4CR) as a Key Synthetic Strategy

The classical Ugi-4CR involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com This reaction is known for its high convergence, speed, and the generation of molecular diversity. wikipedia.orgorganic-chemistry.org When 2-formylbenzoic acid is used as the bifunctional aldehyde-acid component, the Ugi reaction provides a direct route to 3-oxoisoindoline-1-carboxamides.

The general mechanism proceeds through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.org The isocyanide undergoes nucleophilic attack on the iminium ion, followed by the addition of the carboxylate. A subsequent intramolecular Mumm rearrangement leads to the stable α-acylamino amide product. wikipedia.orgnumberanalytics.com

Optimization of Ugi Reaction Conditions for this compound Synthesis

The efficiency of the Ugi reaction can be influenced by several factors, including solvent, concentration, and the stoichiometry of the reactants. nih.gov Optimization studies are crucial for maximizing the yield of the desired this compound derivatives.

Key parameters that are often optimized include:

Solvent: Polar, aprotic solvents like methanol (B129727) and ethanol are commonly used and often provide good yields. nih.gov Mixtures of solvents can also be employed to improve solubility and reaction rates. nih.gov

Concentration: High concentrations of reactants (typically 0.5 M to 2.0 M) are generally favored as they can accelerate the reaction rate and improve yields. wikipedia.orgnih.gov

Stoichiometry: While an equimolar ratio of the four components is standard, using a slight excess of one or more reactants, such as the imine or isocyanide, can sometimes lead to higher product yields. nih.gov

Temperature: Ugi reactions are often exothermic and can be run at room temperature. nih.govyoutube.com However, in some cases, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates.

Table 1: Example of Ugi Reaction Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Methanol | Ethanol/Methanol (60/40) | THF/Methanol (60/40) |

| Concentration | 0.4 M | 0.2 M | 0.07 M |

| Imine Excess | 1.0 eq. | 1.2 eq. | 1.5 eq. |

This table illustrates typical parameters varied during the optimization of an Ugi reaction. Optimal conditions are specific to the substrates being used. nih.gov

Variations of the Ugi Reaction in Isoindolinone Synthesis

The versatility of the Ugi reaction allows for numerous variations to synthesize a wide array of isoindolinone derivatives. numberanalytics.com These variations often involve modifying one of the four core components or combining the Ugi reaction with subsequent transformations.

Use of Bifunctional Components: The use of bifunctional starting materials, such as α-amino acids, can lead to the formation of more complex and structurally interesting products. wikipedia.orgmdpi.com For example, using an α-amino acid as the amine and carboxylic acid component in a five-center, four-component reaction (U-5C-4CR) can generate 1,1'-iminodicarboxylic acid derivatives. mdpi.com

Post-Ugi Transformations: The product of the Ugi reaction can serve as an intermediate for further chemical modifications. For instance, an intramolecular SNAr reaction of an Ugi product derived from a 2-nitrobenzoic acid derivative can lead to complex isoindolinones. nih.gov Similarly, a sequence involving an Ugi reaction followed by a Pictet-Spengler reaction can be used to construct polycyclic fused isoindolinone systems. nih.govnih.gov

Ugi-Smiles Reaction: A notable variation is the Ugi-Smiles reaction, where the carboxylic acid component is replaced by a phenol. wikipedia.orgnumberanalytics.com This leads to N-arylated products through a Smiles rearrangement instead of the Mumm rearrangement.

Alternative Components: Researchers have explored using alternatives to the standard four components. For example, hydroxylamines can sometimes be used in place of amines, and various nucleophiles can trap the intermediate nitrilium ion instead of the carboxylic acid. mdpi.comnih.gov

These variations significantly expand the scope of the Ugi reaction, making it a powerful tool for generating diverse libraries of isoindolinone-based compounds for drug discovery and other applications. researchgate.netmdpi.com

Integration with Other Name Reactions (e.g., Ugi-Click Reaction)

The Ugi reaction's product, a linear diamide, can be further elaborated by integrating it with other powerful chemical reactions. A prominent example is the "Ugi-Click" reaction sequence. This strategy involves two distinct steps:

Ugi Reaction: A standard Ugi four-component reaction is performed where one of the starting materials contains a chemical handle suitable for click chemistry. Typically, this handle is either a terminal alkyne or an azide (B81097) group.

Click Reaction: The resulting Ugi adduct, now bearing an alkyne or azide moiety, undergoes a subsequent Huisgen cycloaddition reaction. nih.gov This step, often catalyzed by copper(I), joins the Ugi product with a second molecule containing the complementary functional group (an azide to react with an alkyne, or vice-versa), forming a stable 1,2,3-triazole ring that links the two fragments. nih.gov

This sequential approach allows for the creation of complex, hybrid molecules where the isoindolinone core, generated via the Ugi reaction and subsequent cyclization, is appended with another molecular scaffold via the triazole linker. While methodologies such as the Ugi-Click reaction directed towards triazole synthesis are well-established, they represent a broader strategy for diversifying the Ugi adduct. researchgate.net

Catalyst-Free Multicomponent Condensations

A significant advantage of the Ugi four-component reaction is its ability to proceed under mild, often catalyst-free conditions. nih.gov The initial condensation of the four components—aldehyde, amine, carboxylic acid, and isocyanide—to form the acyclic Ugi adduct frequently occurs by simply mixing the reagents in a suitable solvent, such as methanol, at room temperature. frontiersin.orgnih.gov This inherent efficiency and operational simplicity make the Ugi reaction a highly attractive method for generating the precursors to this compound derivatives. While the subsequent cyclization to form the isoindolinone ring may require a catalyst or promoting agent, the initial complexity-building multicomponent step can often be achieved without one.

Post-Synthetic Transformations of this compound Precursors

The conversion of the linear Ugi adduct into the desired isoindolinone heterocycle is the cornerstone of this synthetic approach. frontiersin.org This is achieved through post-Ugi transformations, which are specifically designed intramolecular reactions that form the final ring structure. The design of the initial Ugi components is critical, as they must contain the necessary functional groups to facilitate the desired subsequent reaction. frontiersin.org

Cyclization Strategies from Ugi Adducts

The most direct method for synthesizing the this compound scaffold involves a Ugi reaction with a bifunctional starting material. Specifically, using 2-formylbenzoic acid as the aldehyde/carboxylic acid component is a key strategy. acs.org In this case, a three-component Ugi reaction occurs between the 2-formylbenzoic acid, an amine, and an isocyanide. The resulting Ugi adduct contains both the newly formed amide and the original carboxyl group in a perfect ortho relationship on the benzene (B151609) ring, primed for cyclization. The subsequent intramolecular N-acylation (lactamization) directly yields the 3-oxoisoindoline ring system.

Alternative strategies include radical cyclization. An efficient method has been developed for the synthesis of polysubstituted isoindolinones from Ugi-4CR adducts derived from 1,3-dicarbonyl compounds, employing an aromatic radical cyclization process. nih.gov This protocol uses tetrabutylammonium (B224687) persulfate and TEMPO to mediate the cyclization, allowing for the construction of isoindolinones with a congested carbon center in good yields. nih.gov

| Cyclization Strategy | Key Starting Material/Reagent | Description |

| Intramolecular N-Acylation | 2-Formylbenzoic Acid | A three-component Ugi reaction followed by spontaneous or promoted intramolecular amide bond formation to yield the isoindolinone ring. acs.org |

| Radical Cyclization | 1,3-Dicarbonyl Ugi Adducts / TEMPO | A post-Ugi transformation where an aromatic radical cyclization is initiated to form the isoindolinone core. nih.gov |

Fragmentation and Trapping Methodologies

In the context of Ugi reactions involving bifunctional components like 2-formylbenzoic acid, alternative reaction pathways can compete with the desired cyclization. acs.org Under certain conditions, the key nitrilium ion intermediate, which is central to the Ugi reaction mechanism, can undergo fragmentation. These fragmented species can then be "trapped" by nucleophiles present in the reaction mixture. This represents a divergent pathway that can lead to different molecular structures instead of the expected isoindolinone. The balance between direct cyclization and fragmentation-trapping pathways can be influenced by the specific substrates and reaction conditions employed.

Base-Mediated Post-Ugi Transformations

The crucial cyclization step of the Ugi adduct to form the isoindolinone ring is often facilitated by a base. Following the initial Ugi condensation to form the linear precursor, the addition of a base can promote the final intramolecular N-acylation. The base assists by deprotonating the amide nitrogen, increasing its nucleophilicity. This enhanced nucleophile then readily attacks the ester or carboxylic acid group at the ortho position of the aromatic ring, driving the ring-closing reaction to completion. For example, potassium carbonate (K₂CO₃) in a solvent like DMF at elevated temperatures has been used to effect the cyclization of Ugi adducts to form γ-lactams, a mechanistically similar transformation. frontiersin.org

Transition Metal-Catalyzed Post-Ugi Reactions

A powerful and versatile strategy for effecting post-Ugi cyclizations involves the use of transition metal catalysts. researchgate.netfrontiersin.org This approach requires the Ugi adduct to be pre-functionalized with groups that can participate in metal-catalyzed cross-coupling reactions. A wide array of metals, including palladium, gold, indium, and copper, have been successfully employed to catalyze these transformations. frontiersin.org

For instance, an Ugi adduct can be designed to contain an alkyne group from one component and an aryl halide from another. A subsequent palladium-catalyzed intramolecular reaction (e.g., a Heck or Sonogashira type coupling followed by cyclization) can then be used to construct the heterocyclic ring. In a specific example relevant to lactam formation, Indium(III) chloride (InCl₃) has been shown to be an effective catalyst for the post-Ugi intramolecular hydroamidation of alkyne-containing Ugi adducts, providing access to pyranoquinolines. frontiersin.org This demonstrates the principle of using a transition metal to activate a specific functional group within the Ugi product to trigger a ring-forming cascade. researchgate.netfrontiersin.org

| Catalyst Type | Example | Role in Transformation |

| Base | Potassium Carbonate (K₂CO₃) | Promotes intramolecular N-acylation by deprotonating the amide, increasing its nucleophilicity for ring closure. frontiersin.org |

| Transition Metal | Indium(III) Chloride (InCl₃) | Catalyzes the intramolecular hydroamidation of alkyne-containing Ugi adducts through π-activation of the triple bond. frontiersin.org |

| Transition Metal | Palladium (Pd) complexes | Used in various cross-coupling reactions (e.g., Heck, Sonogashira) to form C-C or C-N bonds, leading to cyclization. researchgate.net |

Green Chemistry and Sustainable Synthesis Approaches

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced product purity by minimizing side reactions. nih.gov These benefits are attributed to the efficient and uniform heating of the reaction mixture.

Several strategies have been developed for the synthesis of the core isoindolinone structure and its derivatives using microwave technology. One notable approach involves a palladium-mediated tandem process. For instance, the synthesis of isoindolinones bearing a quaternary carbon atom has been achieved using readily available iodoamidoacrylates and boronic acids. Under microwave-induced heating, the yields for these reactions were found to be invariably greater than with conventional oil bath heating. researchgate.net

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are inherently atom-economical and align well with green chemistry principles. The Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prime example. wikipedia.orgorganic-chemistry.org The optimization of Ugi reactions using microwave assistance has been a significant area of research. organic-chemistry.org For example, a facile microwave-assisted method for synthesizing tetramic acid derivatives, which are structurally related to the target compounds, has been developed through a one-pot Ugi/Dieckmann cyclization strategy. beilstein-journals.org This procedure, utilizing microwave irradiation, affords the desired products in good yields with short reaction times. beilstein-journals.org

Furthermore, a modular solid-phase multicomponent reaction for the synthesis of 3-substituted isoindolinone derivatives has been optimized using microwave energy as the heat source. nih.gov This method allows for the one-pot reaction of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Isoindolinone Derivatives and Related Structures

| Starting Materials | Reaction Type | Conditions | Product Type | Yield (%) | Reference |

| Iodoamidoacrylate, Boronic Acids | Palladium-mediated Tandem Coupling | Pd(OAc)₂, P(t-Bu)₃, NaOH, Toluene/H₂O, Microwave | Isoindolinones with a quaternary C-atom | ~40% | researchgate.net |

| Aldehyde, Amine, Carboxylic Acid, Isocyanide | Ugi Four-Component Reaction | Microwave irradiation | α-Aminoacyl Amide Derivatives | High | organic-chemistry.org |

| Aldehyde, Amine, Keto-ester, Isocyanide | Ugi/Dieckmann Cyclization | DBU, DMF, Microwave, 120 °C, 10 min | Tetramic Acid Derivatives | up to 85% | beilstein-journals.org |

| Solid-supported Aldehyde, β-keto lactam, Isocyanide, Dienophile | Solid-Phase Multicomponent Reaction | Microwave irradiation | Chiral 3-Substituted Isoindolinones | - | nih.gov |

Application of Protic Ionic Liquids in Synthesis

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer between a Brønsted acid and a Brønsted base. researchgate.net They possess unique properties such as low vapor pressure, high thermal stability, and tunable polarity, making them attractive as green reaction media and catalysts. researchgate.netnih.gov

A facile and efficient synthesis of N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides and N-substituted 3-oxoisoindoline-4-carboxylic acids has been developed utilizing a protic ionic liquid. westernsydney.edu.au This method demonstrates the utility of PILs in promoting the formation of the isoindolinone scaffold. The specific protic ionic liquid employed in this synthesis was not detailed in the available abstract, but the research highlights a straightforward route to these complex structures, underscoring the potential of PILs in green synthesis. westernsydney.edu.au The use of PILs can facilitate reactions by acting as both the solvent and catalyst, often leading to improved reaction rates, high product yields, and simplified workup procedures, with the potential for catalyst recycling and reuse. researchgate.net

Multicomponent reactions are particularly well-suited for the use of ionic liquids. nih.gov The synthesis of various heterocyclic scaffolds has been successfully achieved in PILs, benefiting from their highly polar nature which can stabilize charged intermediates and transition states. researchgate.net While a specific application of PILs for the direct synthesis of this compound via a multicomponent reaction is not explicitly detailed in the provided search results, the successful synthesis of related carboxamides and carboxylic acids points to a promising avenue for further research in this area. westernsydney.edu.au

Table 2: Application of Protic Ionic Liquids in the Synthesis of 3-Oxoisoindoline Derivatives

| Product Type | Synthetic Approach | Key Features | Reference |

| N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides | Protic Ionic Liquid Route | Facile synthesis route | westernsydney.edu.au |

| N-substituted 3-oxoisoindoline-4-carboxylic acids | Protic Ionic Liquid Route | Facile synthesis route | westernsydney.edu.au |

Reactivity and Derivatization of 3 Oxoisoindoline 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in 3-oxoisoindoline-1-carboxylic acid, allowing for a variety of chemical transformations. These reactions are fundamental in modifying the compound's structure to create a range of derivatives with potential applications in various fields, including medicinal chemistry.

Amide Bond Formation Strategies

The formation of an amide bond is a crucial transformation of the carboxylic acid group. This reaction involves coupling the carboxylic acid with an amine, a process that typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine.

Carbodiimides are widely used reagents for promoting the formation of amide bonds from carboxylic acids and amines. creative-proteomics.cominterchim.frpeptide.com Two of the most common carbodiimides are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.compeptide.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the reaction with an amine. chemistrysteps.comyoutube.com

The general mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. chemistrysteps.comwikipedia.org

DCC (N,N'-dicyclohexylcarbodiimide): DCC is a waxy solid that is soluble in many organic solvents. interchim.fr The urea byproduct, N,N'-dicyclohexylurea, is largely insoluble in most common organic solvents, which simplifies its removal by filtration. peptide.comwikipedia.org However, trace amounts can be difficult to eliminate completely. wikipedia.org

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, which is advantageous because its urea byproduct is also water-soluble and can be easily removed by aqueous extraction. interchim.frpeptide.com This property makes EDC particularly useful in biochemical applications and for reactions conducted in aqueous environments. creative-proteomics.com

To minimize side reactions and potential racemization, especially in peptide synthesis, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with carbodiimides. peptide.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Reagent | Abbreviation | Solubility of Reagent | Solubility of Urea Byproduct | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Organic Solvents | Insoluble in most organic solvents | Inexpensive, high-yielding, byproduct removed by filtration. wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water and Organic Solvents | Water-soluble | Byproduct removed by aqueous extraction, suitable for biochemical applications. interchim.frpeptide.com |

Beyond carbodiimides, other reagents can activate carboxylic acids for amide bond formation. These methods often involve converting the carboxylic acid into a more reactive species.

One approach is the use of reagents that form mixed anhydrides. For example, the reaction of a carboxylic acid with a chloroformate can generate a mixed anhydride (B1165640) that readily reacts with an amine. Another strategy involves the use of uronium or phosphonium-based coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high efficiency and are often employed in solid-phase peptide synthesis.

Nature utilizes its own strategies for carboxylic acid activation, often involving the formation of acyl-adenylate or acylphosphate intermediates at the expense of ATP. nih.gov In some biological systems, thioesters serve as activated intermediates for amide bond formation. nih.gov Inspired by this, chemical methods have been developed that use thioester formation to facilitate amide bond synthesis in a one-pot, environmentally friendly manner. nih.gov

Conversion to Acid Chlorides

The carboxylic acid moiety of this compound can be converted to a more reactive acid chloride. This transformation is a common step in the synthesis of various derivatives, as acid chlorides are highly susceptible to nucleophilic attack.

The most frequently used reagents for this conversion are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemistrysteps.com

Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its convenient properties. chemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the corresponding acid chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are easily removed from the reaction mixture. chemguide.co.ukcommonorganicchemistry.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.orglibretexts.org

Phosphorus Pentachloride (PCl₅): PCl₅ reacts with carboxylic acids to yield the acid chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.uk

Phosphorus Trichloride (PCl₃): When PCl₃ is used, the byproducts include phosphorous acid (H₃PO₃). chemguide.co.uk

The resulting acid chloride is a versatile intermediate that can readily react with various nucleophiles, including amines to form amides and alcohols to form esters.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically catalyzed by an acid and is reversible. chemguide.co.uk The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comlibretexts.org This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. masterorganicchemistry.comyoutube.com The reaction is driven to completion by using an excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com

Esters can also be synthesized from the acid chloride derivative of this compound by reacting it with an alcohol. This method is often faster and not reversible.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For many simple carboxylic acids, this process requires harsh conditions. However, carboxylic acids that have a carbonyl group at the β-position (3-position) relative to the carboxyl group, such as this compound, can undergo decarboxylation more readily. youtube.commasterorganicchemistry.com

The presence of the keto group facilitates the decarboxylation process, especially upon heating. organicchemistrytutor.comyoutube.com The reaction can proceed through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com This reaction can occur under either acidic or basic conditions, although heating is often a key factor. youtube.comorganicchemistrytutor.com It is an important consideration in synthetic pathways involving β-keto acids, as they can be prone to spontaneous decarboxylation at elevated temperatures. organicchemistrytutor.comyoutube.com

Modifications and Functionalization of the Isoindolinone Ring System

The isoindolinone ring system of this compound is a versatile platform for a range of chemical transformations. These modifications can be broadly categorized into the introduction of new functional groups, substitution at the nitrogen atom, fusion of additional heterocyclic rings, and direct functionalization of the carbon-hydrogen bonds of the aromatic ring.

The introduction of phosphonate (B1237965) groups onto the isoindolinone core represents a significant synthetic modification, yielding compounds with potential applications in medicinal chemistry. Phosphonates are recognized as stable bioisosteres of phosphates and are known for their ability to chelate metal ions. wikipedia.org

A notable method for the synthesis of isoindolin-1-one-3-phosphonates is a 'one-pot' three-component reaction. researchgate.netresearchgate.net This efficient approach involves the condensation of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite (B83602) under solvent- and catalyst-free conditions. researchgate.netresearchgate.net This reaction directly constructs the phosphonate-substituted isoindolinone ring system.

The general reaction scheme for this transformation is as follows:

2-Formylbenzoic Acid + Primary Amine + Dialkyl Phosphite → Isoindolin-1-one-3-phosphonate

The reaction proceeds efficiently, and the resulting isoindolin-1-one-3-phosphonates can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and ³¹P NMR, which confirms the presence of the phosphonate group. researchgate.net

Table 1: Synthesis of Isoindolin-1-one-3-phosphonates

| Starting Materials | Reagents | Product |

|---|

This synthetic strategy offers a direct route to introduce a phosphonate group at the 3-position of the isoindolinone ring, a position analogous to the carboxylic acid group in the parent compound.

The nitrogen atom of the isoindolinone lactam is a key site for derivatization, allowing for the introduction of a wide array of substituents. The synthesis of N-substituted derivatives can significantly influence the molecule's properties.

One common approach to achieve N-substitution is through the reaction of the parent isoindolinone with various alkylating or acylating agents. For instance, N-alkyl-isoindoline-1,3-diones can be synthesized, and similar principles apply to the N-substitution of this compound. nih.gov The reaction typically involves the deprotonation of the nitrogen atom followed by nucleophilic attack on an electrophile.

Furthermore, metal-catalyzed reactions have been developed for the synthesis of N-substituted isoindolinones. A ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols provides a pathway to 3-substituted isoindolinones, highlighting a modern approach to constructing the N-substituted isoindolinone core. rsc.org

Another relevant synthetic strategy involves the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. nih.gov While the core heterocyclic system is different, the methods for introducing substituents on the nitrogen atom are analogous and can be applied to the isoindolinone ring of this compound.

Table 2: Examples of N-Substituted Isoindolinone Synthesis

| Starting Material | Reagent/Catalyst | Product Type |

|---|---|---|

| N-substituted benzamide | Allylic alcohol, Ruthenium catalyst | N-substituted 3-substituted isoindolinone |

These methods provide a versatile toolkit for creating a library of N-substituted this compound derivatives with diverse functionalities.

The formation of fused heterocyclic systems expands the structural diversity and potential biological activity of derivatives of this compound. This can be achieved by constructing new rings that share one or more bonds with the parent isoindolinone structure.

One strategy involves the synthesis of heterocycles fused to a 4-oxoquinoline-3-carboxylic acid core, which shares structural similarities with the target molecule. ju.edu.jonih.govresearchgate.net For example, reductive lactamization of a suitably substituted precursor can lead to the formation of a pyrrolo[3,2-h]quinoline system. ju.edu.jo This type of ring-closing reaction could potentially be adapted to the this compound framework.

Another approach involves the synthesis of indole-fused oxepines and azepines. ju.edu.jo These reactions demonstrate the feasibility of constructing seven-membered rings fused to a heterocyclic core, suggesting that similar transformations could be explored starting from this compound. The carboxylic acid and the lactam functionalities offer reactive handles for such cyclization reactions.

Table 3: Strategies for Fused Heterocycle Synthesis

| Precursor Type | Reaction Type | Fused System |

|---|---|---|

| Substituted quinoline-carboxylic acid | Reductive lactamization | Pyrrolo[3,2-h]quinoline |

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the modification of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. Applying these methods to the isoindolinone ring system of this compound can lead to the direct introduction of various substituents onto the aromatic portion of the molecule.

While direct C-H functionalization of this compound itself is not extensively reported, studies on related heterocyclic systems provide valuable insights. For instance, the C-H functionalization of quinoxalin-2(1H)-ones has been achieved using heterogeneous catalysis. rsc.org These methods could potentially be adapted for the selective functionalization of the benzene (B151609) ring of the isoindolinone core.

Iodine-mediated C-H functionalization has been successfully employed for the synthesis of isatins, which are structurally related to isoindolinones. organic-chemistry.org This approach involves an oxidative amidation process and demonstrates the feasibility of using mild conditions to activate C-H bonds in similar heterocyclic frameworks. organic-chemistry.org

Table 4: C-H Functionalization Strategies for Related Heterocycles

| Heterocycle | Method | Functionalization Type |

|---|---|---|

| Quinoxalin-2(1H)-one | Heterogeneous Catalysis | Various |

These approaches highlight the potential for future research to focus on the direct and selective C-H functionalization of the this compound backbone to generate novel derivatives.

Mechanistic Investigations of 3 Oxoisoindoline 1 Carboxylic Acid Formation and Reactions

Elucidation of Ugi Reaction Mechanisms in Isoindolinone Synthesis

The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com This multicomponent reaction is highly efficient and atom-economical, making it a favored method for generating molecular diversity. wikipedia.orgnih.gov The synthesis of isoindolinone scaffolds, such as 3-oxoisoindoline-1-carboxylic acid, typically utilizes a variation of the Ugi reaction where one of the components contains a functional group that facilitates a subsequent intramolecular cyclization. nih.govmdpi.com

Role of Isocyanide Chemistry

Isocyanides play a central and indispensable role in the Ugi reaction. nih.govnih.gov Their unique electronic structure, featuring a formally divalent carbon atom, allows them to act as a potent nucleophile and undergo a-addition with a cation and an anion. nih.govencyclopedia.pub In the context of isoindolinone synthesis, the isocyanide component is crucial for the formation of the initial Ugi adduct, which is a linear bis-amide. wikipedia.orgrsc.org

The reaction is initiated by the condensation of an amine and a carbonyl compound to form an imine. wikipedia.orgorganic-chemistry.org This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion), leading to the formation of a highly reactive nitrilium ion intermediate. wikipedia.orgnih.gov This intermediate is a key species in the reaction pathway, and its formation is a defining characteristic of isocyanide-based multicomponent reactions. nih.gov The versatility of the Ugi reaction stems from the wide variety of isocyanides that can be employed, allowing for the introduction of diverse substituents into the final product. illinois.edu

Intermediates and Transition States in Ugi Adduct Formation

The mechanism of the Ugi reaction proceeds through a series of well-defined intermediates and transition states. Following the formation of the imine, it is protonated by the carboxylic acid component to form an iminium ion. wikipedia.org This activation step is crucial for the subsequent nucleophilic attack by the isocyanide. wikipedia.orgnih.gov

The key steps in the formation of the Ugi adduct are:

Imine Formation: An amine and a ketone or aldehyde condense to form an imine, with the loss of a water molecule. wikipedia.org

Protonation: The imine is protonated by the carboxylic acid to form an activated iminium ion. wikipedia.org

Nitrilium Ion Formation: The isocyanide attacks the iminium ion in a nucleophilic addition, generating a nitrilium ion intermediate. wikipedia.orgnumberanalytics.com

Acyl Transfer: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate. organic-chemistry.org

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable bis-amide product. wikipedia.org This final step is what drives the entire reaction sequence to completion. wikipedia.org

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Amine, Ketone/Aldehyde | Imine | Condensation |

| 2 | Imine, Carboxylic Acid | Iminium Ion | Protonation |

| 3 | Iminium Ion, Isocyanide | Nitrilium Ion | Nucleophilic Addition |

| 4 | Nitrilium Ion, Carboxylate | O-acyl-isoamide | Nucleophilic Addition |

| 5 | O-acyl-isoamide | Bis-amide (Ugi Adduct) | Mumm Rearrangement |

Mechanistic Pathways of Post-Ugi Transformations

The initial Ugi product is often a linear precursor that requires subsequent chemical transformations to form the desired heterocyclic structure of this compound and its derivatives. researchgate.net These post-Ugi transformations are critical for constructing the final polycyclic frameworks. mdpi.com

Reaction Mechanism of Cyclization Steps

The cyclization of the Ugi adduct to form the isoindolinone ring is a key post-Ugi transformation. researchgate.net This step is typically an intramolecular reaction facilitated by the functional groups incorporated into the starting materials of the Ugi reaction. For instance, using 2-formylbenzoic acid or a related derivative as the carboxylic acid component provides the necessary functionality for the subsequent cyclization. nih.gov

The mechanism often involves an intramolecular nucleophilic attack from the nitrogen of one of the amide groups onto an electrophilic center, such as a carbonyl group or an activated carbon atom on the aromatic ring. mdpi.com For example, a common strategy involves the intramolecular C-N bond formation, which can be catalyzed by transition metals like copper. researchgate.netnih.gov These catalyzed reactions often proceed under mild conditions and offer high efficiency. researchgate.net The cyclization can also be promoted by acidic or basic conditions, depending on the specific substrate and desired outcome. frontiersin.org

Studies on Rearrangement Reactions

Rearrangement reactions can play a significant role in the synthesis of complex isoindolinone derivatives. While not always a direct step in the formation of the basic this compound structure, rearrangements can be employed to introduce further structural diversity. For example, a Meyer-Schuster rearrangement of propargylic alcohols derived from isoindolinones has been used to create 3,3-disubstituted isoindolinones. researchgate.net

Another relevant rearrangement is the Beckmann rearrangement, which converts an oxime into an amide. masterorganicchemistry.com While not directly part of the Ugi-based synthesis of this compound, understanding such rearrangements is crucial in the broader context of synthesizing related lactam-containing heterocycles. masterorganicchemistry.com Sigmatropic rearrangements, such as the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, have also been applied in the synthesis of complex natural products containing related structural motifs. mdpi.comnih.gov

Protonation Effects and Leaving Group Dynamics

Protonation is a critical factor influencing the reactivity of intermediates in both the Ugi reaction and subsequent transformations. researchgate.netacs.org In the Ugi reaction itself, protonation of the imine is essential for its activation towards nucleophilic attack by the isocyanide. wikipedia.org In post-Ugi cyclizations, protonation of a carbonyl group can enhance its electrophilicity, facilitating intramolecular nucleophilic attack. frontiersin.org

Leaving group dynamics are also of paramount importance, particularly in the cyclization and rearrangement steps. In the Mumm rearrangement, the transfer of the acyl group involves an intramolecular nucleophilic attack and the departure of the oxygen as part of the newly formed amide. wikipedia.org In post-Ugi cyclizations that involve nucleophilic aromatic substitution, the nature of the leaving group on the aromatic ring can significantly impact the reaction rate and yield. Similarly, in rearrangement reactions like the Beckmann rearrangement, the conversion of the hydroxyl group of the oxime into a good leaving group is a prerequisite for the rearrangement to occur. masterorganicchemistry.com The choice of solvent and catalyst can also influence both protonation equilibria and leaving group ability, thereby controlling the reaction pathway and outcome.

Catalytic Mechanisms in Isoindolinone Synthesis and Derivatization

The synthesis of the isoindolinone scaffold, a core structure in many biologically active compounds, has been significantly advanced through the development of catalytic methodologies. nih.govrsc.orgthieme-connect.com These strategies, broadly categorized into transition-metal catalysis and organocatalysis, offer efficient and atom-economical routes to a diverse range of isoindolinone derivatives. nih.govrsc.org Transition-metal-catalyzed reactions, particularly those involving rhodium, palladium, and copper, have become powerful tools for constructing the heterocyclic core via processes like C-H activation and carbonylation. nih.govrsc.orgacs.org Concurrently, organocatalysis has emerged as a vital strategy for the asymmetric synthesis of chiral isoindolinones, providing access to enantiomerically enriched products. rsc.orgnih.gov

Transition-Metal Catalysis

Transition metals are widely employed to catalyze the formation of isoindolinones, often through the functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. thieme-connect.com

Rhodium-Catalyzed Reactions Rhodium complexes are highly effective for synthesizing isoindolinones through C-H activation and annulation pathways. nih.govnih.gov A common strategy involves the intramolecular C(sp3)-H amidation of 2-methyl-N-substituted benzamides. thieme-connect.com For example, using a Rh(III) catalyst with an amino acid ligand like L-alanine can significantly enhance reactivity. thieme-connect.com

Another prominent rhodium-catalyzed method is the annulation of N-benzoylsulfonamides with olefins or diazo compounds. nih.govnih.govelsevierpure.com The rhodium complex [{RhCl2Cp*}2] has proven versatile in these transformations. nih.gov The proposed mechanism for the reaction with olefins involves several key steps, as depicted in Figure 1. Initially, C-H functionalization of the benzoyl group generates a five-membered rhodacycle intermediate (I). This intermediate then undergoes insertion of the olefin. A subsequent β-hydride elimination forms a Rh-H complex (III), followed by reductive elimination and Michael addition to yield the final isoindolinone product and regenerate the catalyst, often with the aid of a copper-based oxidant. nih.gov

Figure 1. Postulated Mechanism for Rhodium-Catalyzed Isoindolinone Synthesis

mermaid

graph TD

A[N-Benzoylsulfonamide + {RhCl2Cp*}2] --> B{Five-membered Rhodacycle (I)};

B --> C{Olefin Insertion};

C --> D{Intermediate (II)};

D --> E{β-H Elimination};

E --> F{Rh-H Complex (III)};

F --> G{Reductive Elimination & Michael Addition};

G --> H[Isoindolinone Product];

H --> I{Catalyst Regeneration (Cu Oxidant)};

I --> A;

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Oxoisoindoline-1-carboxylic acid, both ¹H and ¹³C NMR are employed, often in combination with two-dimensional (2D) techniques for more complex assignments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. libretexts.org The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often around 10–12 ppm. libretexts.org This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The protons on the aromatic ring and the methine proton at the chiral center will exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the isoindolinone core structure. The exact chemical shift of the carboxylic acid proton can be influenced by factors such as solvent and concentration due to changes in hydrogen bonding. openstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid group in this compound is expected to appear in the range of 165 to 185 ppm. openstax.orgoregonstate.edu Specifically, for carboxylic acids, the carbonyl carbon is highly deshielded, though typically less so than the carbonyl carbons of aldehydes and ketones. libretexts.org The amide carbonyl carbon will also have a characteristic chemical shift in a similar region. The aromatic carbons and the aliphatic carbon at position 1 will also show distinct signals, allowing for a complete carbon skeleton assignment. oregonstate.edu

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and carbons. princeton.edu HMBC is particularly useful for identifying the connectivity between the carboxylic acid group and the rest of the molecule by observing long-range couplings (2-3 bonds) between the carboxylic proton and nearby carbons, and between the carbonyl carbon and nearby protons. princeton.edu

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | ~165-185 |

| Amide Carbonyl (C=O) | - | ~165-185 |

| Aromatic Protons | ~7.5-8.0 | - |

| Aromatic Carbons | - | ~120-150 |

| Methine Proton (-CH) | ~5.0-5.5 | - |

| Methine Carbon (-CH) | - | ~50-60 |

Note: These are predicted values and may vary based on experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govmdpi.com This technique is particularly useful for analyzing complex mixtures and can be used to purify and identify this compound. nih.govmdpi.com Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance the ionization efficiency and chromatographic separation of carboxylic acids. nih.govunimi.it The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode used.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. openstax.orglibretexts.org A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid carbonyl group typically appears as a strong band between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The presence of conjugation can lower this frequency. libretexts.org The amide carbonyl C=O stretch will also be present in a similar region. Additionally, C-O stretching and O-H bending vibrations can be observed. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration in carboxylic acids also gives rise to a Raman signal, typically in the region of 1650-1670 cm⁻¹ for associated molecules. ias.ac.in Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | - |

| C=O Stretch (Carboxylic Acid) | 1710-1760 | ~1650-1670 |

| C=O Stretch (Amide) | ~1680 | - |

| C-O Stretch | 1210-1320 | - |

| O-H Bend | 910-950, 1395-1440 | - |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl groups. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of significant practical use for simple structural elucidation. libretexts.org However, the presence of the fused aromatic ring in the isoindolinone structure will shift the absorption to longer wavelengths, making it observable.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₉H₇NO₃). A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and supports the structural elucidation derived from spectroscopic methods.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the structural, electronic, and reactive properties of molecules, offering insights that complement experimental findings. For this compound, various computational methodologies have been employed to elucidate its behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is instrumental in optimizing molecular geometries to their lowest energy state and in exploring the pathways of chemical reactions.

DFT calculations can be used to determine the optimized molecular geometry of this compound and its derivatives. By comparing calculated bond lengths and angles with experimental data, such as those obtained from X-ray crystallography, the accuracy of the computational model can be validated. For instance, in a study of a related isoindole derivative, the calculated bond lengths showed negligible deviation from the experimental values, confirming the reliability of the DFT method used mdpi.com.

These calculations are not limited to static structures. They can also provide mechanistic insights into reactions involving this compound. For example, DFT can be used to model the transition states and reaction intermediates of cyclization or other synthetic steps, helping to understand the feasibility and stereoselectivity of a particular reaction pathway mdpi.com. The energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to analyze the molecule's reactivity mdpi.com.

Table 1: Selected Calculated vs. Experimental Bond Lengths for a Related Isoindole Derivative mdpi.com

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| N8-C21 | 1.439 | 1.460 |

| N6-C28 | 1.385 | 1.396 |

Conformational Analysis and Potential Energy Surface (PES) Studies

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry.

By systematically rotating key dihedral angles and calculating the corresponding energy, a PES can be constructed. This allows for the identification of local energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. For example, studies on similar flexible molecules have utilized this approach to determine the most populated conformations in different environments mdpi.comsoton.ac.uk. The polarity of the solvent can significantly influence the conformational preferences of a molecule, a factor that can be investigated using continuum solvation models in computational studies soton.ac.uk.

Charge Analysis (e.g., Natural Atomic Charges)

Charge analysis methods, such as Natural Population Analysis (NPA), provide a way to quantify the distribution of electronic charge within a molecule by assigning partial charges to each atom. This information is crucial for understanding a molecule's reactivity, intermolecular interactions, and properties like its dipole moment and polarizability. rsc.org

In the context of this compound, charge analysis can reveal the most electrophilic and nucleophilic sites. For the carboxylic acid group, the oxygen atoms are expected to carry significant negative charges, making them susceptible to protonation, while the carbonyl carbon of the isoindolinone ring would be electrophilic. Studies on carboxylic acids have shown a strong correlation between the calculated atomic charges on the carboxylate oxygen atoms and the experimental pKa values. chemrxiv.orgresearchgate.net Specifically, more negative oxygen charges correlate with a stronger conjugate base and thus a weaker acid chemrxiv.org.

Table 2: Example of Natural Atomic Charges for a Carboxylic Acid-Containing Molecule rsc.org

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.47217 |

| O (hydroxyl) | -0.48174 |

| N | -0.25976 |

Note: These values are for a different molecule (2A5C4C) but illustrate the typical charge distribution.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. Beyond the quantum mechanical methods described above, molecular mechanics (MM) and molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time.

Molecular dynamics simulations, for instance, can be used to explore the conformational landscape of the molecule in a solvent, providing a more realistic picture of its behavior in solution than static calculations. These simulations can also be used to study how the molecule interacts with other molecules, such as biological macromolecules, which is a key aspect of drug-target profiling mdpi.com. By simulating the system over a period of time, it is possible to observe dynamic processes like conformational changes and binding events, offering a deeper understanding of the molecule's properties and potential applications.

Q & A

Q. What safety protocols are critical when handling 3-Oxoisoindoline-1-carboxylic acid derivatives during synthesis?

- Methodological Answer: Adhere to OSHA Hazard Communication Standard (HCS) guidelines:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks (H335) .

- Store compounds in sealed containers away from incompatible substances (e.g., strong oxidizers) and label them with GHS hazard classifications .

- For spills, avoid dust generation; collect residues using non-sparking tools and dispose via approved chemical waste protocols .

Q. What synthetic routes are available for preparing this compound and its analogs?

- Methodological Answer:

- Acylation of Isoindoline Scaffolds: React isoindoline-1-carboxylic acid with acyl chlorides (e.g., oleoyl chloride) under reflux in acetic acid with sodium acetate as a base. Yields (~77–81%) are achieved after recrystallization from DMF/acetic acid mixtures .

- Condensation Reactions: Utilize ortho-phthaldehyde and urea in ethanol under reflux to form isoindoline derivatives, followed by purification via slow evaporation in acetone-ethanol (1:1) .

Q. What analytical techniques confirm the purity and structural integrity of this compound?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ions (e.g., m/z 428.3159 for oleoyl derivatives) with <2 ppm error .

- Multinuclear NMR (¹H/¹³C): Assign peaks to confirm regiochemistry (e.g., δ 5.69 ppm for isoindoline protons; δ 173.5 ppm for carbonyl carbons) .

- X-ray Crystallography: Resolve intramolecular interactions (e.g., H-bonding between N–H and C=O groups) and π-π stacking (3.6 Å centroid distances) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for acylated isoindoline derivatives?

- Methodological Answer:

- Dynamic Effects: Assess tautomerization or rotameric equilibria via variable-temperature NMR (e.g., coalescence temperatures for splitting signals) .

- Reaction Optimization: Adjust acylation conditions (e.g., stoichiometry, solvent polarity) to minimize byproducts. Compare with literature data (e.g., δ 7.01–7.26 ppm for indoline aromatic protons vs. δ 7.26–7.52 ppm for isoindoline systems) .

- Supplementary Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in congested spectral regions .

Q. What strategies analyze crystal structure and intermolecular interactions in isoindoline derivatives?

- Methodological Answer:

- X-ray Diffraction: Refine unit cell parameters to identify H-bond networks (e.g., N2–H2A···O1 interactions forming six-membered rings) and π-π stacking (3.6 Å interplanar distances) .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental bond angles (118.1–121.2°) with theoretical geometries .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability linked to crystal packing efficiency .

Q. How do intramolecular hydrogen bonds influence the bioactivity of isoindoline derivatives?

- Methodological Answer:

- Conformational Studies: Use NOESY NMR to probe spatial proximity between H-bond donors (N–H) and acceptors (C=O). For example, intramolecular H-bonds stabilize planar conformations critical for mitochondrial activity .

- Hydrolytic Stability Assays: Compare half-lives of H-bonded vs. non-H-bonded analogs in PBS (pH 7.4) to assess resistance to enzymatic cleavage .

Q. What methodologies assess the hydrolytic stability of this compound derivatives?

- Methodological Answer:

- Kinetic Studies: Monitor degradation via HPLC under simulated physiological conditions (37°C, pH 7.4). Calculate rate constants (k) for ester or amide bond hydrolysis .

- Mass Spectrometry: Identify hydrolysis products (e.g., free carboxylic acids) using LC-ESI-MS/MS .

- Circular Dichroism (CD): Track conformational changes in chiral derivatives post-hydrolysis .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in isoindoline acylation reactions?

- Methodological Answer:

- Parameter Screening: Systematically vary temperature, catalyst (e.g., DMAP), and solvent (e.g., DCM vs. THF) to identify optimal conditions .

- Impurity Profiling: Use LC-MS to detect side products (e.g., over-acylated species) and adjust stoichiometry .

- Scale-Up Validation: Replicate small-scale reactions (e.g., 1 mmol) at larger scales (10 mmol) to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.